molecular formula C6H6ClN5 B15070612 (6-chloro-7H-purin-8-yl)methanamine

(6-chloro-7H-purin-8-yl)methanamine

Cat. No.: B15070612
M. Wt: 183.60 g/mol
InChI Key: RLWSJONIFNXRIJ-UHFFFAOYSA-N
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Description

(6-chloro-7H-purin-8-yl)methanamine: is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a chlorine atom at the 6th position and a methanamine group at the 8th position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-chloro-7H-purin-8-yl)methanamine typically involves the chlorination of a purine derivative followed by the introduction of a methanamine group. One common method includes:

    Chlorination: Starting with a purine derivative, such as 7H-purine, chlorination is carried out using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 6th position.

    Amination: The chlorinated intermediate is then reacted with methanamine (methylamine) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Using large reactors, the purine derivative is chlorinated using industrial-grade chlorinating agents.

    Continuous Amination: The chlorinated product is continuously fed into reactors where it reacts with methanamine under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (6-chloro-7H-purin-8-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized purine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the methanamine group.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles like hydroxyl groups, amines, or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as hydroxyl groups, amines, thiols

Major Products:

    Oxidation Products: Oxidized purine derivatives

    Reduction Products: Reduced methanamine derivatives

    Substitution Products: Substituted purine derivatives with various functional groups

Scientific Research Applications

Chemistry:

    Catalysis: (6-chloro-7H-purin-8-yl)methanamine is used as a ligand in coordination chemistry for catalysis reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex purine derivatives.

Biology:

    Enzyme Inhibition: This compound is studied for its potential to inhibit certain enzymes involved in purine metabolism.

    DNA/RNA Research: It is used in research related to nucleic acids due to its structural similarity to adenine and guanine.

Medicine:

    Antiviral Agents: Research is ongoing to explore its potential as an antiviral agent, particularly against viruses that rely on purine metabolism.

    Cancer Research: It is investigated for its potential role in cancer treatment due to its ability to interfere with DNA synthesis.

Industry:

    Pharmaceuticals: Used in the development of pharmaceutical compounds.

    Biotechnology: Employed in biotechnological applications for the synthesis of nucleic acid analogs.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: (6-chloro-7H-purin-8-yl)methanamine inhibits enzymes involved in purine metabolism, such as xanthine oxidase and adenosine deaminase.

    DNA/RNA Interference: It can integrate into DNA/RNA strands, causing disruptions in nucleic acid synthesis and function.

Pathways Involved:

    Purine Metabolism Pathway: By inhibiting key enzymes, it affects the overall purine metabolism pathway, leading to reduced synthesis of nucleotides.

    DNA/RNA Synthesis Pathway: Interference with DNA/RNA synthesis can lead to cell cycle arrest and apoptosis in rapidly dividing cells.

Comparison with Similar Compounds

    6-chloropurine: Similar structure but lacks the methanamine group.

    8-aminopurine: Similar structure but lacks the chlorine atom at the 6th position.

    6-chloro-9H-purin-2-amine: Similar structure with a different substitution pattern.

Uniqueness:

    Dual Functional Groups:

    Versatility: Its ability to undergo various chemical reactions and its potential in multiple research fields highlight its versatility.

Properties

Molecular Formula

C6H6ClN5

Molecular Weight

183.60 g/mol

IUPAC Name

(6-chloro-7H-purin-8-yl)methanamine

InChI

InChI=1S/C6H6ClN5/c7-5-4-6(10-2-9-5)12-3(1-8)11-4/h2H,1,8H2,(H,9,10,11,12)

InChI Key

RLWSJONIFNXRIJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=N1)Cl)NC(=N2)CN

Origin of Product

United States

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